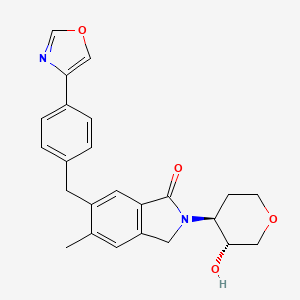
SLUPP-225
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SLUPP-225 is an efflux pump inhibitor (EPI) having the potential to reinvigorate existing antibiotics that are currently ineffective due to efflux mechanisms. SLUPP-225 interact with the membrane fusion protein AcrA, a critical component of the AcrAB-TolC efflux pump in Escherichia coli. SLUPP-225 demonstrates favorable properties as potential EPIs in E. coli cells including the ability to penetrate the outer membrane, and potentiation of the activity of novobiocin and erythromycin.
Applications De Recherche Scientifique
Enhanced E1 Transition Rates and Octupole Deformation
- Research Context : Studies on /sup 225/Ac, related to SLUPP-225, have shown extremely large enhancements of E1 transition rates, indicating significant octupole deformation. This research examines the adequacy of single-particle descriptions in the presence of strong octupole correlations (Ahmad et al., 1984).
Accelerator Production of 225Ac
- Research Context : Actinium-225, a key component of SLUPP-225, has been produced in millicurie quantities via high-energy proton spallation on natural thorium metal targets. This research contributes to expanding the availability of 225Ac, a crucial aspect of SLUPP-225 applications (Griswold et al., 2016).
Targeted Alpha-Particle Therapeutic Applications
- Research Context : Actinium-225 is being explored for its potential in radioimmunotherapy due to its alpha-particle emission, which is central to SLUPP-225's applications. These alpha particles exhibit high cytotoxicity when targeted to cancer, with minimal toxicity to untargeted normal tissue (Scheinberg & McDevitt, 2011).
Isolation of Medicine-Applicable Actinium-225
- Research Context : A method for isolating actinium-225 from thorium targets irradiated by protons has been developed, showing high chemical yield and radionuclide purity. This process is vital for medical applications of SLUPP-225 (Aliev et al., 2014).
First Measurement of Atomic Electric Dipole Moment
- Research Context : The atomic electric dipole moment of radium-225, a component of SLUPP-225, was measured, providing essential insights into atomic structure and behavior crucial for understanding SLUPP-225's applications (Parker et al., 2015).
Production via High Energy Proton Induced Spallation
- Research Context : The production of actinium-225 via spallation of thorium-232 targets by high-energy protons is an important method for generating SLUPP-225. This approach is instrumental in meeting the demands for actinium-225 in scientific research and medical applications (Harvey, 2010).
Novel Compounds Potentiating Antibiotics in E. coli
- Research Context : SLUPP-225 has been identified as a potent efflux pump inhibitor in E. coli, enhancing the effectiveness of certain antibiotics. This discovery highlights SLUPP-225's potential in addressing antibiotic resistance (Haynes et al., 2017).
Improved Stability of Actinium-225 Complexes
- Research Context : Research has focused on improving the stability of actinium-225 complexes, a critical aspect of SLUPP-225's effectiveness in medical applications. Stable complexes are crucial for reducing toxicity and enhancing therapeutic efficacy (Deal et al., 1999).
Production from Th-229 for Targeted Therapy
- Research Context : A method for separating and purifying Ac-225 from Th-229 sources has been developed, enhancing the production efficiency and purity of actinium-225 for targeted alpha therapy, a key application of SLUPP-225 (Apostolidis et al., 2005).
Propriétés
Nom du produit |
SLUPP-225 |
|---|---|
Formule moléculaire |
C18H16ClN3O |
Poids moléculaire |
325.796 |
Nom IUPAC |
(E)-3-(2-Chlorophenyl)-N-(4-(4,5-dihydro-1H-imidazol-2-yl)-phenyl)acrylamide |
InChI |
InChI=1S/C18H16ClN3O/c19-16-4-2-1-3-13(16)7-10-17(23)22-15-8-5-14(6-9-15)18-20-11-12-21-18/h1-10H,11-12H2,(H,20,21)(H,22,23)/b10-7+ |
Clé InChI |
XXDLJQNMGHYILE-JXMROGBWSA-N |
SMILES |
O=C(NC1=CC=C(C2=NCCN2)C=C1)/C=C/C3=CC=CC=C3Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SLUPP-225; SLUPP 225; SLUPP225. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[cis-3-(4-Methylpiperazin-1-yl)cyclobutyl]-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B1193415.png)

